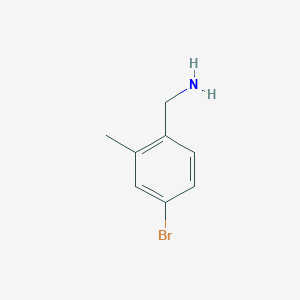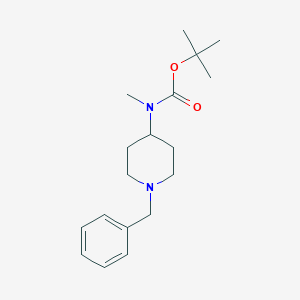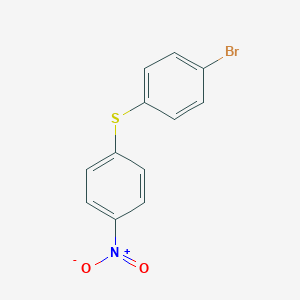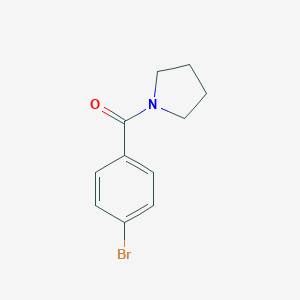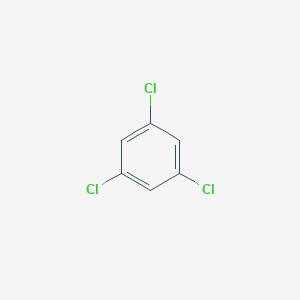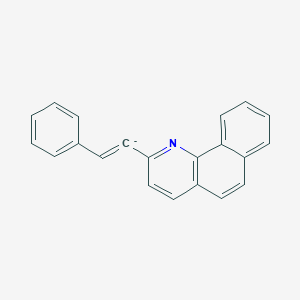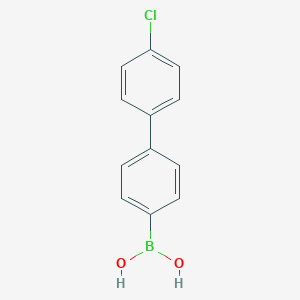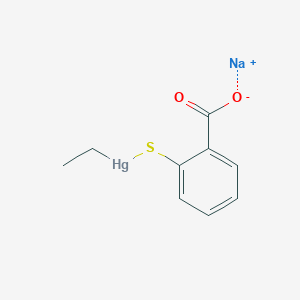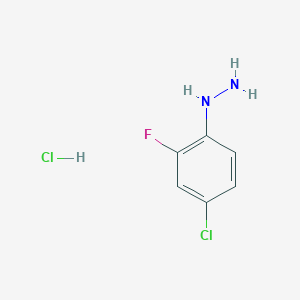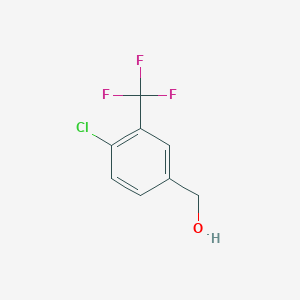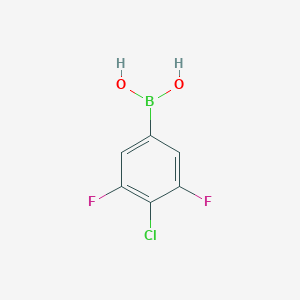
(5-Bromo-1,3-phenylene)dimethanol
概要
説明
(5-Bromo-1,3-phenylene)dimethanol is a chemical compound with the CAS Number: 51760-22-6. It has a molecular weight of 217.06 and its molecular formula is C8H9BrO2 .
Molecular Structure Analysis
The InChI code for (5-Bromo-1,3-phenylene)dimethanol is 1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 .Physical And Chemical Properties Analysis
(5-Bromo-1,3-phenylene)dimethanol is a solid at room temperature. It should be stored in an inert atmosphere .科学的研究の応用
Synthesis and Structural Characterization
The compound (5-Bromo-1,3-phenylene)dimethanol is involved in the synthesis and structural characterization of various chemical compounds. For instance, it is used in the formation of pincer type bicyclic diacyloxy- and diazaselenuranes, which have been characterized by single crystal X-ray crystallography and compared with related systems using experimental and computational studies (Selvakumar et al., 2011).
Functionalization of Crown Ether Systems
This compound plays a role in the intraannular functionalization of the 1,3-phenylene-19-crown-6 system. Such functionalization is significant for the creation of various derivatives, which are important in the study of crown ethers (Kostas et al., 1999).
Advanced Material Development
(5-Bromo-1,3-phenylene)dimethanol is also used in the development of advanced materials, such as in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These materials have applications in the field of nanotechnology and photonics (Fischer et al., 2013).
Luminescent Properties Studies
Research involving (5-Bromo-1,3-phenylene)dimethanol includes the study of the crystal structure and luminescent properties of certain compounds. For example, its derivatives have been used in the study of bis-β-diketonate lanthanide complexes, highlighting their luminescent properties (Shi et al., 2013).
Catalysis
The compound is also significant in catalysis research. For instance, it has been used in the development of selenoether ligands for Heck catalysis. This research is crucial for understanding and improving catalytic systems (Chakraborty et al., 2011).
Polymer Science
In polymer science, (5-Bromo-1,3-phenylene)dimethanol contributes to the synthesis of macromonomers based on poly(oxy-1,4-phenylene), which are vital for the development of liquid-crystalline graft copolymers (Niessner & Heitz, 1990).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319, which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
[3-bromo-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAHXLUWAJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559625 | |
| Record name | (5-Bromo-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-phenylene)dimethanol | |
CAS RN |
51760-22-6 | |
| Record name | 5-Bromo-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

